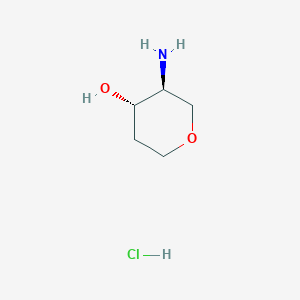
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride
Overview
Description
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride is an organic cation that is phenothiazin-5-ium substituted by amino and dimethylamino groups at positions 3 and 7, respectively. This compound is part of the phenazine family, which is known for its diverse range of biological properties and significant applications in both medicinal and industrial fields .
Mechanism of Action
Target of Action
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride, also known as RHODULINE VIOLET, is an organic cation Similar compounds, such as phenothiazinium dyes, have been used as cytotoxicity markers in cisplatin-treated cells , suggesting that they may interact with cellular components involved in cell viability and death.
Mode of Action
It is known that phenothiazinium dyes can interact with dna, causing disruption, mutation, or inhibition of dna replication . A photodynamic action of these dyes, mediated by a free-radical mechanism, has also been described . This suggests that RHODULINE VIOLET may interact with its targets in a similar manner, leading to changes in cellular function or viability.
Preparation Methods
The synthesis of Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride can be achieved through oxidative cyclization. One method involves the use of potassium permanganate as an oxidant to synthesize phenylphenazin-5-ium chlorides via sequential aniline arylation . The reaction conditions include a temperature of 95°C, pH 4.5, and a reaction time of 8 hours. The yields of the product range from 42.5% to 75.8%, depending on the electrophilic ability of different substituted groups . This route is considered simple, economic, efficient, and environmentally friendly .
Chemical Reactions Analysis
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using potassium permanganate.
Substitution: The amino and dimethylamino groups at positions 3 and 7 can participate in substitution reactions.
Common reagents used in these reactions include potassium permanganate for oxidation and various substituted toluidines for substitution reactions . The major products formed from these reactions are phenylphenazin-5-ium chlorides .
Scientific Research Applications
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride has a wide range of scientific research applications, including:
Histological Dye: The chloride salt form, azure A, is used as a histological dye.
Antioxidant: It is known for its antioxidant properties.
Neuroprotectant: The compound has neuroprotective effects.
Comparison with Similar Compounds
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride can be compared with other phenothiazinium dyes such as methylene blue, new methylene blue, toluidine blue O, and dimethylmethylene blue . These compounds share similar properties and applications, such as being used as cytotoxicity indicators and redox indicators . this compound is unique in its specific substitution pattern and its use as a histological dye .
Properties
IUPAC Name |
8-N,8-N,3-trimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4.ClH/c1-14-11-19-21(13-17(14)22)25(15-7-5-4-6-8-15)20-12-16(24(2)3)9-10-18(20)23-19;/h4-13,22H,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFPPYWLUIIXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C(C=C3)N(C)C)[N+](=C2C=C1N)C4=CC=CC=C4.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16508-73-9 | |
| Record name | Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16508-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodulin violet | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016508739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide](/img/structure/B3048267.png)
![1-[(tert-butoxy)methyl]-4-nitrobenzene](/img/structure/B3048268.png)

![5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B3048271.png)




![6-Fluorobenzo[h]quinoline](/img/structure/B3048281.png)





